4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid
Overview
Description
4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid is an organic compound with the molecular formula C19H14O4 and a molecular weight of 306.31 . It has been the focus of increasing research due to its potential applications.
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with a methoxycarbonyl group at the 6-position and a benzoic acid group at the 4-position . The exact spatial configuration and bond lengths/angles would require more detailed spectroscopic analysis or computational modeling.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications
Photophysical Properties in Luminescent Lanthanide Complexes
4-naphthalen-1-yl-benzoic acid derivatives, including 4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid, have been studied for their role in sensitized emission of luminescent lanthanide complexes through a charge-transfer process. This research explores how these compounds can effectively transfer energy in luminescent lanthanide complexes, contributing to advancements in photophysical studies (Kim, Baek, & Kim, 2006).
Synthesis of Fluoronaphthoic Acids
Research on the synthesis of mono- and difluoronaphthoic acids, which are structurally related to this compound, has been conducted. These compounds are significant in developing biologically active compounds, demonstrating the versatility and importance of naphthoic acid derivatives in synthetic chemistry (Tagat et al., 2002).
Novel Synthesis Approaches
Innovative synthesis methods have been developed for compounds structurally related to this compound. These include a novel synthesis route for indolo[2,3-b]naphthalene-6,11-diones, showcasing the compound's role in the development of new synthetic methodologies (Fernández et al., 2004).
Application in Information Security
A study on acylhydrazone derivatives containing a naphthyl group, closely related to this compound, has demonstrated their potential use in information security. These compounds exhibit remarkable fluorescence on/off switching properties, useful for security ink applications without requiring a covering reagent (Qi et al., 2020).
Photocatalytic Degradation of Organic Dyes
A study involving a Co(II) complex using naphthalene-2,6-dicarboxylic acid, a compound similar to this compound, showcased its application in the photocatalytic degradation of organic dyes. This illustrates the potential use of such compounds in environmental applications, particularly in water treatment and pollution control (Cao, Li, & Liu, 2020).
Properties
IUPAC Name |
4-(6-methoxycarbonylnaphthalen-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-23-19(22)17-9-8-15-10-14(6-7-16(15)11-17)12-2-4-13(5-3-12)18(20)21/h2-11H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTDONXXFNXVNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699189 | |
Record name | 4-[6-(Methoxycarbonyl)naphthalen-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660825-19-4 | |
Record name | 4-[6-(Methoxycarbonyl)naphthalen-2-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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